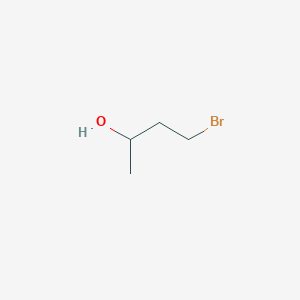

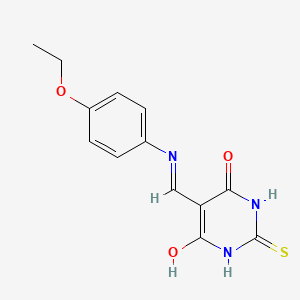

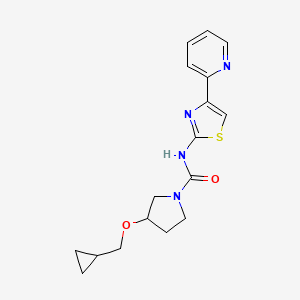

![molecular formula C11H11ClN4O B2956234 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide CAS No. 886499-35-0](/img/structure/B2956234.png)

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are known for their multidirectional biological activity and are used in the development of various pharmaceuticals . They have been reported to show promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The yield of the synthesized compounds can vary .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown significant reactivity in various chemical reactions . They have been successfully incorporated into Mn (II)/Cu (II) based coordination frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .科学的研究の応用

Antibacterial Agents

The 1,2,4-triazole ring, a core component of the compound, is known for its significant antibacterial activity. Research indicates that derivatives of 1,2,4-triazole can be potent and safe antimicrobial agents, which are crucial in the fight against drug-resistant bacteria . The compound’s structure allows for interaction with bacterial cell components, disrupting their function and leading to bacterial cell death.

Antifungal Applications

1,2,4-Triazole derivatives, including our compound of interest, have been widely used as antifungal agents. They are part of the azole class of antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to increased membrane permeability and ultimately, the death of the fungal cells.

Anticancer Research

Compounds containing the 1,2,4-triazole moiety have shown promise in anticancer research. They can interact with various enzymes and receptors in cancer cells, potentially leading to the development of new therapeutic strategies . The ability to design and synthesize novel anticancer agents incorporating 1,2,4-triazole is a significant area of study.

Antiviral Potential

The 1,2,4-triazole nucleus has been identified as a valuable component in the synthesis of antiviral drugs. Its incorporation into new molecules can lead to compounds with the potential to inhibit viral replication and assembly . This makes it a key target for the development of treatments against various viral infections.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that 1,2,4-triazole derivatives exhibit anti-inflammatory and analgesic activities. These properties make them suitable candidates for the development of new drugs to treat conditions associated with inflammation and pain .

Agricultural Fungicides

The 1,2,4-triazole ring is also a critical component in the synthesis of agricultural fungicides. These compounds can protect crops from fungal pathogens, ensuring food security and reducing crop losses . The ability to create effective fungicides from triazole derivatives is an important application in agrochemistry.

将来の方向性

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Further investigations on this scaffold could harness its optimum antibacterial potential . The design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

作用機序

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds containing the 1,2,4-triazole ring are known to interact with a variety of enzymes and receptors, thus affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Compounds containing the 1,2,4-triazole ring are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents .

特性

IUPAC Name |

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNOOBUXBMATSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

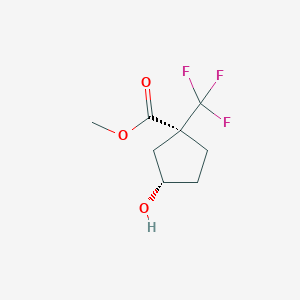

![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)

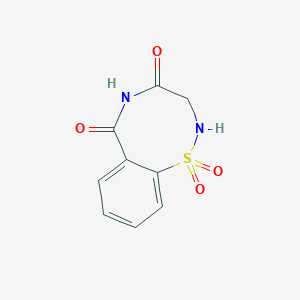

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)

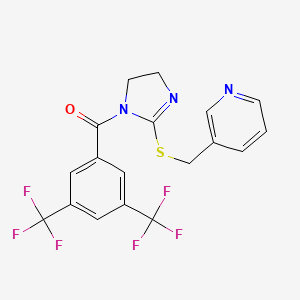

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)

![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)

![1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2956173.png)